7-Octenoic acid, 3-hydroxy-, methyl ester
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Octenoic acid, 3-hydroxy-, methyl ester typically involves the esterification of 3-hydroxy octanoic acid with methanol. This reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its ester form .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the continuous esterification of 3-hydroxy octanoic acid with methanol in the presence of an acid catalyst. The reaction mixture is then subjected to distillation to separate the desired ester from other by-products .
Chemical Reactions Analysis
Types of Reactions
7-Octenoic acid, 3-hydroxy-, methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The hydroxyl group can undergo substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces various substituted derivatives.
Scientific Research Applications
7-Octenoic acid, 3-hydroxy-, methyl ester has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and as a biomarker in certain biological processes.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Used as a flavoring agent in the food industry due to its presence in various fruits.
Mechanism of Action
The mechanism of action of 7-Octenoic acid, 3-hydroxy-, methyl ester involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a signaling molecule or a metabolic intermediate. The hydroxyl group and ester functionality allow it to participate in various biochemical reactions, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
Octanoic acid, 3-hydroxy-, methyl ester: Similar structure but lacks the double bond present in 7-Octenoic acid, 3-hydroxy-, methyl ester.
6-Octenoic acid, 3,7-dimethyl-, methyl ester: Another similar compound with additional methyl groups and a different double bond position.
Uniqueness
This compound is unique due to its specific structure, which includes a double bond and a hydroxyl group. This combination of functional groups allows it to participate in a wide range of chemical reactions and biological processes, making it a valuable compound in various fields of research .
Properties
CAS No. |
128940-63-6 |
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Molecular Formula |
C9H16O3 |
Molecular Weight |
172.22 g/mol |
IUPAC Name |
methyl 3-hydroxyoct-7-enoate |
InChI |
InChI=1S/C9H16O3/c1-3-4-5-6-8(10)7-9(11)12-2/h3,8,10H,1,4-7H2,2H3 |
InChI Key |
CNRMLAWDUPNQHD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(CCCC=C)O |
Origin of Product |
United States |
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